molecular formula C8H18N2 B1367799 N-Methyl-1-(1-methylpiperidin-3-yl)methanamine CAS No. 639078-61-8

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Cat. No.: B1367799
CAS No.: 639078-61-8
M. Wt: 142.24 g/mol
InChI Key: OUBNEVZXIXKNJE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

International Union of Pure and Applied Chemistry Nomenclature and Common Names

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine serves as the primary International Union of Pure and Applied Chemistry nomenclature for this compound. This systematic name reflects the structural organization of the molecule, specifically identifying the methyl group attached to the nitrogen atom of the methanamine moiety and the 1-methylpiperidin-3-yl substituent. Alternative nomenclature systems provide several recognized names that emphasize different structural aspects of the compound. The compound is also known as methyl[(1-methylpiperidin-3-yl)methyl]amine, which highlights the methylamine functionality and the specific positioning of the piperidine ring system. Additional nomenclature includes 3-(methylaminomethyl)-1-methylpiperidine, which emphasizes the piperidine ring as the core structure with the methylaminomethyl substituent at the 3-position. The name 1-methyl-3-(aminomethyl)piperidine represents another acceptable nomenclature that positions the piperidine ring as the central structural element.

The systematic naming conventions reflect the compound's structural complexity, particularly the presence of two distinct nitrogen-containing functionalities within a single molecular framework. European nomenclature systems recognize this compound through various linguistic adaptations, including the German designation 1-(1-Methyl-3-piperidinyl)methanamin and the French equivalent 1-(1-Méthyl-3-pipéridinyl)méthanamine. These international nomenclature variations demonstrate the compound's recognition across different chemical databases and regulatory systems. The nomenclature diversity also reflects the multiple possible approaches to describing the molecular architecture, depending on which structural feature is considered the primary functional group. The consistent identification of the methylpiperidin-3-yl core across all naming systems underscores the fundamental importance of this structural motif in defining the compound's chemical identity.

Registry Numbers and Database Identifiers

The compound this compound is definitively identified through its Chemical Abstracts Service registry number 639078-61-8. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory frameworks. The PubChem Compound Identification number 16640588 provides additional database recognition within the National Center for Biotechnology Information chemical information system. The European Community number 831-947-5 establishes the compound's identity within European chemical regulation systems. The Molecular Design Limited number MFCD05864531 offers recognition within specialized chemical design databases.

Database cross-referencing reveals the compound's presence in multiple international chemical information systems. The Environmental Protection Agency DSSTox Substance Identification DTXSID80586317 provides environmental and toxicological database recognition. The Wikidata identifier Q82478423 establishes the compound's presence in open-access chemical information systems. These multiple identification numbers ensure comprehensive tracking and referencing across diverse chemical information platforms. The InChI Key OUBNEVZXIXKNJE-UHFFFAOYSA-N provides a unique structural identifier that enables precise molecular recognition across computational chemistry platforms. This standardized identifier system facilitates accurate cross-database communication and eliminates potential confusion arising from nomenclature variations.

The registry number system demonstrates the compound's established recognition within the global chemical information infrastructure. Multiple Chemical Abstracts Service numbers appear in the literature, including related stereoisomeric forms and salt derivatives, indicating the compound's significance within chemical research communities. The comprehensive identification parameter system ensures accurate compound tracking across research, regulatory, and commercial applications.

Structural Classification within Aminopiperidine Derivatives

This compound belongs to the aminopiperidine class of heterocyclic compounds, specifically categorized as a substituted piperidine derivative with secondary amine functionality. The compound represents a member of the broader family of methylated piperidine amines, distinguished by its specific substitution pattern and dual nitrogen-containing functionalities. Within the aminopiperidine classification system, this compound exhibits characteristics of both N-methylpiperidines and aminomethyl-substituted heterocycles. The structural classification emphasizes the compound's position within the hierarchy of six-membered nitrogen-containing heterocycles with additional amine substitution.

The compound's classification as a diamine derivative reflects its possession of two distinct nitrogen atoms with different chemical environments and reactivity profiles. The piperidine nitrogen demonstrates tertiary amine characteristics through its methylation, while the methanamine nitrogen exhibits secondary amine properties. This dual functionality positions the compound within specialized subcategories of aminopiperidine derivatives that possess multiple sites for potential chemical modification or biological interaction. The classification system recognizes the compound's relationship to other methylated piperidine derivatives while acknowledging its unique structural features that distinguish it from simpler piperidine compounds.

Structural classification databases categorize this compound within the broader group of heterocyclic compounds with nitrogen heteroatoms only, specifically under the classification code 2933990090 for regulatory and commercial purposes. This classification reflects the compound's organic heterocyclic nature and its distinction from other classes of nitrogen-containing compounds. The classification system facilitates comparison with structurally related compounds and enables systematic analysis of structure-activity relationships within the aminopiperidine family.

Molecular Structure and Stereochemistry

Conformational Analysis of the Piperidine Ring

The piperidine ring system in this compound exhibits characteristic conformational preferences that significantly influence the compound's overall molecular geometry and properties. Piperidine rings typically adopt chair conformations similar to cyclohexane, but with distinguishable conformational states due to the presence of the nitrogen heteroatom. The nitrogen atom in piperidine systems can occupy either axial or equatorial positions, creating two distinct chair conformations with different stability profiles. Research demonstrates that the equatorial conformation of the nitrogen-hydrogen bond is more stable by approximately 0.72 kcal/mol in gas phase conditions.

The presence of the N-methyl substituent in the piperidine ring significantly affects conformational preferences compared to unsubstituted piperidine systems. N-methylpiperidine exhibits a stronger preference for the equatorial conformation, with a stability difference of 3.16 kcal/mol favoring the equatorial position. This enhanced conformational preference reflects the increased steric interactions when the bulkier N-methyl group occupies the axial position. The conformational behavior involves rapid interconversion through nitrogen inversion processes, with activation barriers substantially lower than those required for ring inversion mechanisms. The free energy activation barrier for nitrogen inversion in piperidine systems is estimated at 6.1 kcal/mol, compared to 10.4 kcal/mol required for complete ring inversion.

Computational studies of N-methylpiperidine derivatives reveal complex conformational dynamics involving ultrafast interconversion between different structural arrangements. Time-resolved spectroscopic investigations demonstrate coherent oscillatory motions with periods of approximately 700 femtoseconds, indicating rapid conformational changes in electronically excited states. These studies identify equilibrium conditions between different conformeric structures, with energy separations of approximately 0.09 electron volts between major conformational states. The conformational analysis reveals the existence of both chair and twist conformations, with the chair structure generally preferred under equilibrium conditions.

Stereoisomeric Configurations

This compound possesses a stereogenic center at the 3-position of the piperidine ring, resulting in the existence of enantiomeric forms with distinct spatial arrangements. The stereochemical designation follows standard nomenclature conventions, with (R) and (S) configurations describing the absolute configuration at the chiral center. Database entries recognize both the racemic mixture and individual enantiomers, with specific Chemical Abstracts Service numbers assigned to stereoisomerically pure forms. The (R)-enantiomer is specifically identified with distinct database entries and characterized through its unique three-dimensional arrangement.

The stereochemical properties of the compound are influenced by the conformational preferences of the piperidine ring system and the spatial orientation of the substituent groups. The methylaminomethyl substituent at the 3-position creates asymmetry that affects the compound's overall molecular geometry and potential interactions with biological or chemical targets. Crystallographic studies of related piperidine derivatives demonstrate that stereochemical configuration significantly influences solid-state packing arrangements and intermolecular interaction patterns. The stereoisomeric forms exhibit different conformational preferences, with specific stereochemical configurations favoring particular ring conformations.

Stereochemical analysis reveals the importance of the chiral center in determining the compound's spatial arrangement and molecular recognition properties. The stereogenic center influences the relative positioning of the two nitrogen-containing functionalities, affecting the compound's overall shape and potential binding interactions. Database systems maintain separate entries for stereoisomerically pure compounds and racemic mixtures, reflecting the importance of stereochemical purity in chemical applications. The recognition of distinct stereoisomeric forms underscores the compound's potential for enantioselective applications and the need for stereochemical control in synthetic preparation methods.

Structure-Activity Relationships of Methylated Piperidine Amines

The structure-activity relationships of methylated piperidine amines reveal significant correlations between molecular architecture and functional properties, with this compound serving as an important representative of this compound class. The dual methylation pattern, involving both the piperidine nitrogen and the terminal amine functionality, creates unique electronic and steric environments that influence the compound's reactivity and interaction capabilities. Research on related aminopiperidine derivatives demonstrates that methylation patterns significantly affect conformational stability, electronic distribution, and potential biological activity profiles.

Structural analysis of methylated piperidine systems reveals that the position and number of methyl substituents directly influence the compound's three-dimensional architecture and molecular flexibility. The N-methylpiperidine core provides enhanced conformational stability compared to unsubstituted systems, while the methylated terminal amine introduces additional steric considerations and altered basicity profiles. Studies of pentadentate ligands based on aminomethylpiperidine structures demonstrate that methylation patterns affect coordination geometry and binding affinity in metal complexation reactions. The specific methylation pattern in this compound creates a unique balance between conformational rigidity and molecular flexibility.

Comparative analysis with related methylated piperidine derivatives reveals systematic trends in structure-activity relationships. The positioning of methyl groups affects both electronic properties and steric accessibility of the nitrogen atoms, influencing potential interactions with biological targets or chemical reagents. Research on 4-aminopiperidine scaffolds demonstrates the importance of substitution patterns in determining biological activity profiles. The specific arrangement of functional groups in this compound represents an optimal configuration for certain applications, balancing steric accessibility with electronic properties. The structure-activity relationships emphasize the importance of precise molecular architecture in determining functional properties and application potential.

Computational Chemistry Perspective

Molecular Orbital Theory and Electronic Structure

The electronic structure of this compound reflects the complex interactions between multiple nitrogen-containing functionalities within a flexible molecular framework. Molecular orbital theory analysis reveals distinct electronic environments for the two nitrogen atoms, with the piperidine nitrogen exhibiting tertiary amine characteristics and the methanamine nitrogen demonstrating secondary amine properties. The molecular orbital distribution encompasses both localized lone pair orbitals on the nitrogen atoms and delocalized orbitals associated with the saturated ring system. The electronic structure calculations indicate significant electron density localization on the nitrogen atoms, consistent with their expected nucleophilic character and potential for hydrogen bonding interactions.

The highest occupied molecular orbital analysis reveals the dominant contribution of nitrogen lone pair electrons to the frontier orbital structure. The electronic distribution reflects the different chemical environments of the two nitrogen atoms, with distinct ionization potentials and electron affinity values. Computational studies of related N-methylpiperidine systems demonstrate the importance of conformational effects on electronic structure properties. The electronic structure calculations account for the conformational flexibility of the molecule and the resulting variations in orbital energies and electron distribution patterns. The molecular orbital analysis provides insight into the compound's potential reactivity patterns and interaction mechanisms with other chemical species.

Electronic structure calculations reveal the influence of methylation on the molecular orbital characteristics compared to unsubstituted analogs. The methyl substituents affect both the energy levels and spatial distribution of molecular orbitals, particularly those associated with the nitrogen atoms. The electronic structure analysis demonstrates the compound's capacity for various chemical interactions, including hydrogen bonding, electrostatic interactions, and potential coordination with metal centers. The computational analysis provides fundamental insight into the electronic basis for the compound's chemical behavior and reactivity patterns.

Quantum Mechanical Calculations

Quantum mechanical calculations on this compound employ density functional theory methods to investigate the compound's geometric preferences, electronic properties, and energetic characteristics. Computational studies utilize self-interaction correction methods to accurately describe the electronic structure and conformational energetics of the molecule. The quantum mechanical analysis reveals detailed information about bond lengths, bond angles, and dihedral angles that define the compound's three-dimensional structure. Calculations demonstrate the energetic differences between various conformational states and provide insight into the barriers for conformational interconversion.

The quantum mechanical calculations address the complex conformational landscape of the molecule, including the chair and twist conformations of the piperidine ring and the rotational degrees of freedom associated with the substituent groups. Computational analysis reveals the relative stabilities of different conformational arrangements and the energy barriers separating these states. The calculations provide detailed potential energy surfaces that describe the compound's conformational behavior and dynamic properties. Density functional theory calculations successfully reproduce experimental observations regarding conformational preferences and electronic excitation properties.

Quantum mechanical methods enable precise determination of molecular properties including dipole moments, polarizabilities, and vibrational frequencies. The calculations provide theoretical predictions for spectroscopic properties that can be compared with experimental measurements to validate computational models. The quantum mechanical analysis includes investigation of excited electronic states and their associated conformational dynamics. Computational studies reveal the coupling between electronic excitation and nuclear motion, providing insight into the ultrafast conformational dynamics observed in experimental studies. The quantum mechanical calculations establish a comprehensive theoretical framework for understanding the compound's chemical and physical properties.

Molecular Dynamics Simulations

Molecular dynamics simulations of this compound provide detailed insight into the compound's dynamic behavior and conformational flexibility under various environmental conditions. These computational studies employ classical force field methods to investigate the temporal evolution of molecular structure and the statistical distribution of conformational states. The simulations reveal the timescales associated with different types of molecular motion, including bond rotations, ring puckering, and overall molecular reorientation. Molecular dynamics calculations demonstrate the compound's conformational sampling behavior and the relative populations of different structural arrangements under equilibrium conditions.

The molecular dynamics approach enables investigation of environmental effects on molecular structure and dynamics, including the influence of solvent interactions and temperature variations. Simulations reveal the compound's behavior in different chemical environments and provide insight into intermolecular interaction patterns. The dynamic calculations demonstrate the coupling between different conformational degrees of freedom and the correlated motions that characterize the compound's structural flexibility. Molecular dynamics studies of related piperidine systems reveal systematic trends in conformational behavior and dynamic properties across this compound class.

Advanced molecular dynamics simulations incorporate quantum mechanical effects through hybrid computational approaches that combine classical and quantum mechanical descriptions. These studies investigate the electronic structure changes that accompany conformational motion and provide insight into the mechanisms underlying experimentally observed dynamic behavior. The simulations reveal the relationship between molecular structure and dynamic properties, demonstrating how methylation patterns and substitution arrangements affect conformational flexibility and interconversion rates. The molecular dynamics calculations provide a comprehensive picture of the compound's behavior across multiple timescales, from femtosecond vibrational motions to microsecond conformational rearrangements.

Property Value Source
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
CAS Registry Number 639078-61-8
PubChem CID 16640588
SMILES Notation CNCC1CCCN(C1)C
InChI Key OUBNEVZXIXKNJE-UHFFFAOYSA-N
Topological Polar Surface Area 15.27 Ų
LogP (Octanol-Water Partition Coefficient) 0.5476
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 2

Properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNEVZXIXKNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586317
Record name N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639078-61-8
Record name N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methylpiperidin-3-yl)methyl]amine
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Preparation Methods

Multi-Step Synthesis via Piperidine Derivatives

A common approach involves the following steps:

  • Starting Material: N-Benzyl-4-methylpiperidin-3-one or related derivatives.
  • Protection: Protecting amino groups using carbamate protecting groups such as di-tert-butyl dicarbonate.
  • Methylation: Methylation of the protected piperidine nitrogen using reagents like iodomethane, often after deprotonation with sodium hydride.
  • Reduction: Reduction of ketone or imine intermediates using catalytic hydrogenation or hydride reagents.
  • Deprotection: Acidic removal of protecting groups to yield free amine.
  • Reductive Amination: Reaction with methylamine and reducing agents like sodium triacetoxyborohydride to install the methylaminomethyl side chain.
  • Purification: Typically involves chromatographic techniques or crystallization to isolate the final compound.

Notes on this method:

  • It involves complex intermediates and multiple protection/deprotection steps.
  • Use of hazardous reagents such as sodium hydride, benzyl bromide, and lithium aluminum hydride.
  • Requires column chromatography at several stages, which limits scalability.
  • Overall yields reported are low (e.g., 13.6% molar yield in some patents).
  • Safety concerns due to pyrophoric and lacrimatory reagents.
  • Suitable for laboratory-scale synthesis but less ideal for industrial scale.

Alternative Synthetic Routes

Some patents describe alternative methods focusing on:

  • Use of ammoniacal solutions with N-benzyl-4-carbonyl-ethyl nipecotate in ethanol at controlled temperatures (0–70 °C) for amination steps.
  • Extraction with methyl tertiary butyl ether and drying over sodium sulfate to isolate intermediates.
  • Crystallization with toluoyltartrate salts to purify chiral intermediates.
  • Reaction times ranging from 5 to 72 hours depending on step and scale.
  • Recovery yields around 22-24% for the final products in these multi-step processes.

Process Parameters Summary

Step Conditions Reagents/Notes Yield/Remarks
Amination of nipecotate 0–70 °C, 5–72 h, ethanol solvent Ammoniacal liquor (25%), molar ratio 1:1–1:10 22–24% overall recovery
Extraction & Drying Methyl tertiary butyl ether, Na2SO4 Organic phase separation Intermediate isolation
Crystallization Methanol-water (1:1), 35–50 °C Use of L-DTTA (toluoyltartrate) salts Purification of chiral product
Methylation Sodium hydride, iodomethane Requires inert atmosphere Critical for N-methylation
Reduction Raney Nickel or catalytic hydrogenation 10–80 °C, 2–60 h Conversion of ketones/imines
Purification Column chromatography or crystallization Multiple stages Limits scale-up potential

Summary Table of Key Preparation Methods

Method Type Key Features Advantages Limitations
Multi-step protection/methylation Use of protecting groups, methylation with iodomethane, reduction, and reductive amination High control over stereochemistry Low yield, hazardous reagents, chromatographic purification required
Ammoniacal amination with crystallization Amination of nipecotate derivatives, extraction, crystallization with toluoyltartrate salts Moderate yield, scalable crystallization Long reaction times, moderate complexity
Catalytic hydrogenation and reductive amination Use of Raney Ni or platinum oxide catalysts Efficient reduction steps Safety concerns with catalysts, costly reagents

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-1-(1-methylpiperidin-3-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N-Methyl-1-(1-methylpiperidin-3-yl)methanamine is used as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Industry:

    Polymer Production: The compound is used in the synthesis of specialty polymers and resins, contributing to materials with unique properties.

Mechanism of Action

The mechanism by which N-Methyl-1-(1-methylpiperidin-3-yl)methanamine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Methyl-1-(1-methylpiperidin-3-yl)methanamine 639078-61-8 C₈H₁₇N₂ 141.24 1-methylpiperidine + N-methylmethanamine
(1-Methylpiperidin-3-yl)methanamine 14613-37-7 C₇H₁₅N₂ 127.21 1-methylpiperidine + methanamine (no N-methyl)
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine 1334148-05-8 C₁₃H₁₉ClN₂ 238.76 3-chlorophenyl substituent + 1-methylpiperidine
N-Methyl-1-(4-methylpyridin-3-yl)methanamine - C₈H₁₃N₂ 137.21 Pyridine ring (4-methyl) + N-methylmethanamine
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate 1207529-87-0 C₁₂H₁₅N₃·C₂H₂O₄ 309.31 (salt) Pyrazole ring (5-phenyl) + N-methylmethanamine

Key Observations :

  • The absence of an N-methyl group in (1-Methylpiperidin-3-yl)methanamine reduces its molecular weight and lipophilicity compared to the target compound .
  • Aryl substituents, such as the 3-chlorophenyl group in [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine, significantly increase molecular weight and may enhance receptor binding affinity in drug discovery .
  • Heteroaromatic replacements (e.g., pyridine in N-Methyl-1-(4-methylpyridin-3-yl)methanamine) alter electronic properties and solubility profiles .

Biological Activity

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine is a chemical compound that has gained attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H16N2
  • Molecular Weight : 158.24 g/mol
  • Physical State : Liquid at room temperature
  • Density : Approximately 0.9 g/cm³
  • Boiling Point : Approximately 155.3 °C

This compound interacts with various neurotransmitter systems, particularly influencing dopamine and serotonin pathways. This modulation suggests potential applications in treating mood disorders and cognitive dysfunctions. The compound may act as an agonist or antagonist at specific receptors, thereby altering biochemical pathways that are crucial for neurological function .

Neuropharmacological Effects

Research indicates that this compound may have significant effects on the central nervous system (CNS). Its structural similarities to psychoactive compounds make it a candidate for further studies in pharmacology aimed at neurological disorders. The compound's interactions with neurotransmitter systems could lead to therapeutic applications in conditions such as depression and anxiety .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a related compound demonstrated a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after three days of treatment at a concentration of 10 μM . This suggests that derivatives of this compound might also exhibit similar anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-MethylpiperidineC7H15NBasic piperidine structure without additional amine groups
N,N-Dimethyl-piperidin-4-amineC8H18N2Contains two methyl groups on the nitrogen atom
3-(Aminomethyl)-1-methylpiperidineC8H18N2Similar piperidine structure but different functional groups

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Neurotransmitter Modulation : Studies have shown that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating mood disorders .
  • Antitumor Effects : A related compound demonstrated significant cytotoxic effects against cancer cell lines, indicating that this compound could be further explored for its anticancer properties .
  • Pharmacological Applications : The compound is being investigated as a precursor for synthesizing pharmaceutical agents, highlighting its importance in medicinal chemistry .

Q & A

Q. How is the compound utilized in coordination chemistry or material science?

  • Methodological Answer : As a ligand, it stabilizes lanthanum(III) complexes via N-donor sites. Applications include luminescent materials (e.g., fluorescence at λem 450 nm) and catalysis (e.g., CO₂ absorption studies) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

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